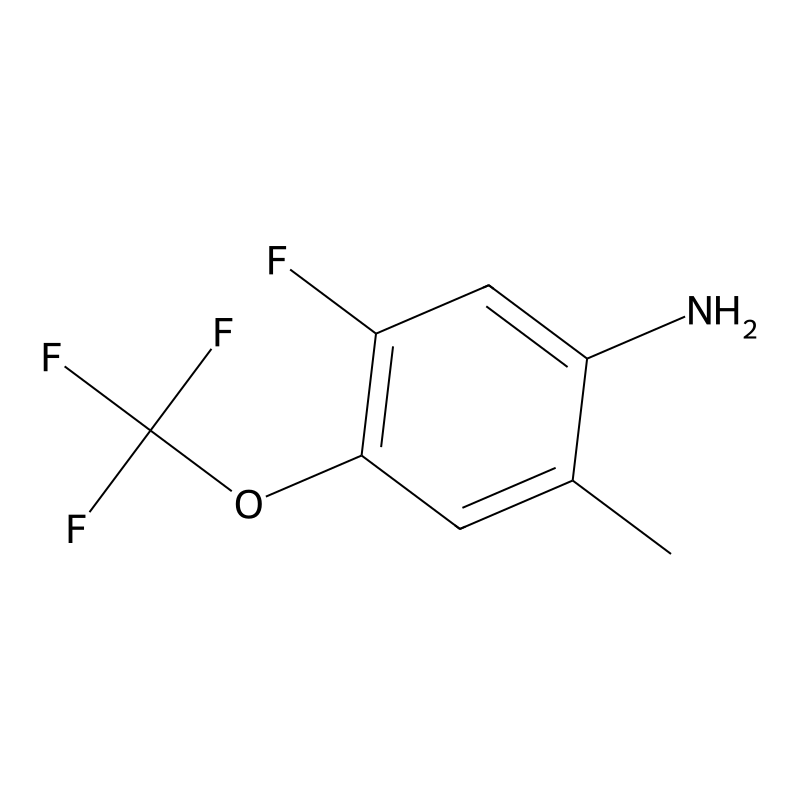

5-Fluoro-2-methyl-4-(trifluoromethoxy)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Trifluoromethylpyridines

Field

Agrochemical and Pharmaceutical Industries

Application

Trifluoromethylpyridine (TFMP) derivatives, including 5-Fluoro-2-methyl-4-(trifluoromethoxy)aniline, are used in the protection of crops from pests.

Method

Results

More than 20 new TFMP-containing agrochemicals have acquired ISO common names.

Synthesis of Liquid-Crystalline Polymethacrylates and Derivatives of 3-(quinolin-3-yl)acrylates

5-Fluoro-2-methyl-4-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C₈H₇F₄NO and a molecular weight of 209.14 g/mol. It belongs to the class of aromatic amines, characterized by a benzene ring directly bonded to an amine group (-NH₂). The compound features a trifluoromethoxy group, which significantly influences its chemical reactivity and biological activity. Its structural representation includes an InChI key of VNXZPCMKLJEVTP-UHFFFAOYSA-N and a canonical SMILES notation of CC1=CC(=C(C=C1N)F)OC(F)(F)F.

There is no scientific literature available on the mechanism of action of 5F2M4TFManiline.

- Nucleophilic Substitution: The trifluoromethoxy group can facilitate nucleophilic substitution reactions.

- Electrophilic Aromatic Substitution: The presence of fluorine and trifluoromethoxy groups can direct electrophiles to specific positions on the aromatic ring.

- Condensation Reactions: It can participate in condensation reactions, particularly when reacted with aldehydes or ketones .

The synthesis of 5-Fluoro-2-methyl-4-(trifluoromethoxy)aniline typically involves:

- Nucleophilic Trifluoromethoxylation: This method employs (E)-O-trifluoromethyl-benzaldoximes as trifluoromethoxylation reagents to achieve the desired product from alkyl halides.

- Electrophilic Aromatic Substitution: Fluorination can be conducted using fluorinating agents under controlled conditions to introduce the fluorine atom into the aromatic system.

The primary applications of 5-Fluoro-2-methyl-4-(trifluoromethoxy)aniline include:

- Agrochemicals: Utilized as an intermediate in the production of herbicides.

- Pharmaceuticals: Potential precursor for synthesizing biologically active compounds.

- Material Science: Investigated for use in developing new materials with unique properties due to its trifluoromethoxy group.

Several compounds exhibit structural similarities to 5-Fluoro-2-methyl-4-(trifluoromethoxy)aniline, each possessing unique properties:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| 4-(Trifluoromethoxy)aniline | C₇H₆F₃NO | 0.95 |

| 2-Fluoro-4-(trifluoromethoxy)aniline | C₇H₅F₄NO | 0.95 |

| 1-Fluoro-2,6-diamino-4-(trifluoromethoxy)benzene | C₈H₈F₄N₂O | 0.98 |

| 3-(Difluoromethoxy)-4-fluoroaniline | C₇H₆F₄N | 0.90 |

| 2,4-Difluoro-5-(trifluoromethoxy)aniline | C₈H₆F₅N | 0.89 |